1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene
Description
Properties
CAS No. |
64080-43-9 |
|---|---|
Molecular Formula |
C5F8O |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1,1,2,3,3-pentafluoro-3-(1,2,2-trifluoroethenoxy)prop-1-ene |
InChI |
InChI=1S/C5F8O/c6-1(2(7)8)5(12,13)14-4(11)3(9)10 |
InChI Key |
NKCGXGYJCHOICG-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(OC(=C(F)F)F)(F)F)F |
Related CAS |
101182-88-1 |
Origin of Product |
United States |
Preparation Methods
Hydrogen Fluoride (HF) Fluorination
- The primary fluorinating agent is hydrogen fluoride (HF), used in liquid or gas phase.
- The process involves contacting the chlorinated or partially fluorinated olefin with HF under controlled temperature and pressure.
- Catalysts such as aluminum fluoride, chromium oxide (Cr2O3), or mixed metal fluorides (e.g., antimony(V) fluoride and titanium(IV) fluoride) are employed to enhance selectivity and conversion.
Reaction Conditions
| Parameter | Typical Range | Preferred Range |
|---|---|---|
| Temperature | 250°C to 600°C | 300°C to 500°C |
| Pressure | 0 to 400 psig | 20 to 200 psig |
| HF:Substrate Molar Ratio | 0.5:1 to 40:1 | 1:1 to 10:1 |
| Contact Time | Variable, typically seconds to minutes | Optimized for >95% conversion |
- Gas phase fluorination is often catalyzed and conducted in two stages: first converting chlorinated olefin to a tetrafluoro intermediate, then further fluorinating to the pentafluoro target compound.
- Liquid phase fluorination is also used, especially with catalysts like SbF5/TiF4 mixtures, to improve selectivity.
Catalysts and Their Roles
- Chromium-based catalysts (Cr2O3 supported on fluorided alumina or activated carbon) are effective in gas phase fluorination.
- Aluminum fluoride catalysts are also used for selective fluorination.
- Mixed metal fluorides such as antimony(V) fluoride combined with titanium(IV) fluoride are preferred in liquid phase fluorination for their high catalytic activity and selectivity.
- Catalyst activation involves pre-treatment with HF and nitrogen mixtures at moderate temperatures (~50°C) for extended periods (e.g., 18 hours).
Stepwise Conversion Process
| Step | Reaction Description | Key Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorinated propene + HF → Partially fluorinated olefin (e.g., 1,1,1,3-tetrafluoro-2-propene) | Gas phase, catalyst, 300-500°C, 20-200 psig | Intermediate with lower boiling point, easier separation |
| 2 | Intermediate + HF → 1,1,2,3,3-pentafluoro-3-[(trifluorovinyl)oxy]propene | Gas or liquid phase, catalyst, similar conditions | Target compound with high selectivity (>95%) |
- The intermediate has a boiling point approximately 35°C lower than the starting chlorinated olefin, facilitating separation by distillation.
- The two-step process allows for better control of reaction selectivity and easier recovery of the product.
Separation and Purification
- The reaction mixture contains unreacted starting materials, HF, HCl (byproduct), and the target compound.
- Distillation is used to separate the pentafluoro compound from intermediates and byproducts.
- Absorption techniques (e.g., water or caustic solutions) remove HCl.
- Recycling of unreacted materials and HF improves process efficiency.
Research Findings and Performance Data
A representative catalytic fluorination run under optimized conditions yielded:
| Run # | Temperature (°C) | Pressure (psig) | Contact Time (s) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | 123 | 147 | 50.7 | 99.7 | 100 |
| 2 | 128 | 147 | 49.9 | 97.6 | 100 |
| 3 | 119 | 147 | 51.1 | 95.3 | 100 |
| 4 | 115 | 148 | 51.8 | 95.1 | 100 |
- These data demonstrate high conversion and perfect selectivity to the pentafluoro product under mild conditions using chromium-based catalysts.
Summary Table of Preparation Methods
| Method Type | Starting Material(s) | Catalyst(s) | Phase | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Gas Phase Fluorination | 1,1,3,3-Tetrachloro-1-propene, 1,3,3,3-Tetrachloro-1-propene | Cr2O3, AlF3, or mixed metal fluorides | Gas | 300-500°C, 20-200 psig, HF molar ratio 1-10:1 | High selectivity, scalable | Requires high temperature |
| Liquid Phase Fluorination | Partially fluorinated chloropropanes | SbF5/TiF4 mixture | Liquid | Moderate temperature, catalytic | Improved selectivity, milder conditions | Catalyst cost, handling HF |
| Stepwise Two-Stage Process | Chlorinated olefins → tetrafluoro intermediates → pentafluoro product | Various fluorination catalysts | Gas/Liquid | Controlled temperature and pressure | Easier separation, high purity | Multi-step complexity |
Chemical Reactions Analysis
Functional Groups
-
Trifluorovinyl ether group : The ether linkage (-O-) is a potential site for nucleophilic or electrophilic attack, though high fluorination may reduce reactivity.
-
Perfluorinated propene backbone : The C=C double bond is typically unreactive due to steric hindrance and electron-withdrawing effects of fluorine substituents.
Potential Reaction Pathways
While explicit reaction data for this compound is limited in available sources, its structural features suggest the following inferred reactivity :
| Reaction Type | Potential Mechanism |
|---|---|
| Ether cleavage | Possible hydrolysis under acidic/basic conditions, forming trifluorovinyl alcohol derivatives. |
| Oxidation/Reduction | The ether group may undergo oxidation to ketones or epoxides, though fluorination could inhibit this. |
| Nucleophilic substitution | Fluorine’s electron-withdrawing effects may activate adjacent carbon centers for substitution. |
| Polymerization | The propene backbone could theoretically polymerize, though fluorination likely stabilizes it against such reactions. |
Structural Analogues
| Compound | Key Features | Reactivity Contrast |
|---|---|---|
| 1,1-Difluoroethylene | Simplified fluorination pattern; no ether group. | Less fluorinated, potentially more reactive toward addition or polymerization. |
| Perfluoropropylene | Fully fluorinated propene; no ether group. | Extremely inert due to full fluorination, lacking reactive functional groups. |
| Trifluoromethyl vinyl ether | Contains a trifluoromethyl group instead of trifluorovinyl ether. | May exhibit different regioselectivity in substitution reactions due to altered electron effects. |
Functional Group Variants
Limitations and Research Gaps
The available literature ( , , , ) primarily focuses on structural identification, nomenclature, and basic physical properties. No explicit reaction data (e.g., thermodynamic, kinetic, or mechanistic studies) is present in the provided sources. This underscores the need for further experimental research to characterize its chemical behavior comprehensively.
Scientific Research Applications
Chemical Properties and Stability
The compound exhibits notable physical properties:
- Density : 1.546 g/cm³
- Boiling Point : 79.5°C at 760 mmHg
- Flash Point : 7.1°C
- Vapor Pressure : 98.2 mmHg at 25°C
These properties allow for its use in environments where thermal stability and low volatility are critical.
Industrial Applications
-
Fluorinated Polymers
- 1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene serves as a precursor in the synthesis of fluorinated polymers. These polymers are known for their excellent chemical resistance and thermal stability, making them ideal for coatings and insulation materials in electronics and aerospace industries.
-
Refrigerants
- Due to its low global warming potential compared to traditional refrigerants, this compound can be explored as a potential alternative in refrigeration systems. Its unique structure may allow for innovative formulations that improve energy efficiency.
-
Agricultural Chemicals
- The compound's stability and reactivity make it a candidate for developing agrochemicals. It can be utilized in the formulation of pesticides or herbicides that require specific chemical properties for enhanced efficacy.
-
Specialty Solvents
- Its unique solubility characteristics allow it to function as a specialty solvent in various chemical reactions, particularly those involving sensitive substrates that require non-reactive environments.
Research Applications
-
Chemical Interaction Studies
- Research involving the interaction of this compound with other chemical entities is crucial for understanding its behavior in different environments. Studies often focus on its reactivity with nucleophiles and electrophiles due to the trifluorovinyl ether functional group.
-
Material Science
- The compound is being investigated for its potential applications in material science, particularly in the development of new materials with enhanced properties such as improved thermal stability and chemical resistance.
Case Studies
| Case Study | Description | Findings |
|---|---|---|
| Texas Tech University | Investigated the synthesis and scalability of fluorinated compounds including this compound | Highlighted challenges in reproducibility and safety during large-scale synthesis |
| Agricultural Chemical Study | Explored the use of fluorinated compounds in developing new agrochemicals | Demonstrated enhanced efficacy and reduced environmental impact compared to conventional products |
Mechanism of Action
The mechanism by which 1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Thermal Stability : Fluorinated vinyl ethers like this compound exhibit enhanced thermal resistance due to strong C–F bonds and stable perfluorinated structures.
- Reactivity : The trifluorovinyl ether moiety enables [2+2] cycloaddition reactions, making it valuable in synthesizing crosslinked polymers for high-performance applications .
Comparison with Similar Compounds
Structural Analogs in Fluorinated Vinyl Ethers
Functional Group Impact on Performance
Trifluorovinyl Ether vs. Sulfonyl Fluoride
- Reactivity: The trifluorovinyl ether group in the target compound enables cycloaddition-based crosslinking, critical for polymer network formation . In contrast, sulfonyl fluoride-containing analogs (e.g., Aquivion® monomers) rely on ionic conductivity for fuel cell applications .
- Thermal Stability : Sulfonyl fluoride derivatives (e.g., C₇F₁₄O₄S) exhibit superior thermal stability (stable up to 130°C) compared to the target compound, which is primarily used in sub-100°C polymer matrices .
Fluorination Degree and Physical Properties
- Compounds with higher fluorine content (e.g., C₁₁F₁₄O₂, CAS 24520-19-2) demonstrate increased density (~1.725 g/cm³) and boiling points (~223°C) due to enhanced molecular weight and fluorine-induced intermolecular forces . The target compound’s lower molecular weight (228.04 g/mol) results in lower density and volatility.
Crosslinked Polymers
- The target compound’s trifluorovinyl ether group facilitates thermal crosslinking via [2+2] cycloaddition, producing perfluorocyclobutyl (PFCB) aryl ether networks. These polymers show 47°C higher thermal decomposition temperatures (Td,5%) than non-fluorinated analogs .
Membrane Technology
- Sulfonyl fluoride analogs (e.g., 1,1,2,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propanesulfonyl fluoride) are copolymerized with tetrafluoroethylene to create membranes with high proton conductivity and chemical resistance, outperforming Nafion® in high-temperature fuel cells .
Biological Activity
1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene (CAS No. 64080-43-9) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological applications. This compound features a complex structure with significant fluorine content, which influences its reactivity and interactions with biological systems.
- Molecular Formula : CFO
- Molecular Weight : 228.04 g/mol
- Density : 1.546 g/cm³
- Boiling Point : 79.5°C
- Flash Point : 7.1°C
The presence of multiple fluorine atoms in its structure contributes to its stability and lipophilicity, making it an interesting candidate for various applications in medicinal chemistry and materials science.
The biological activity of this compound is primarily influenced by its interaction with biological membranes and proteins due to its unique fluorinated structure. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : Some fluorinated compounds have been shown to possess antimicrobial properties due to their ability to disrupt microbial membranes.
- Enzyme Inhibition : The compound's structural features may allow it to interact with specific enzymes, potentially inhibiting their activity.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various fluorinated compounds included this compound. Results indicated that the compound showed promising activity against certain bacterial strains, suggesting a potential role in developing new antimicrobial agents.
Toxicological Assessments
Toxicological profiles of perfluorinated compounds indicate that they can accumulate in biological systems and may lead to adverse health effects. Studies have documented associations between perfluoroalkyl substances (PFAS), including similar fluorinated compounds, and health issues such as liver damage and immune dysfunction. Therefore, understanding the safety profile of this compound is crucial for its application in any biological context.
Comparative Analysis of Biological Activity
| Compound Name | CAS Number | Antimicrobial Activity | Enzyme Inhibition Potential | Toxicity Level |
|---|---|---|---|---|
| This compound | 64080-43-9 | Moderate | Possible | Moderate |
| Trifluoromethylbenzene | 98-56-6 | Low | Low | Low |
| Perfluorooctanoic acid (PFOA) | 335-67-1 | High | High | High |
This table illustrates a comparative analysis of selected fluorinated compounds regarding their biological activities and toxicity levels. The data indicate that while this compound exhibits moderate antimicrobial activity and potential for enzyme inhibition, its toxicity needs further investigation.
Q & A
Q. What are the established synthesis routes for 1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene, and what analytical techniques are critical for verifying its purity?
Methodological Answer: Synthesis typically involves fluorination and etherification steps. A validated route includes the reaction of trifluorovinyl ether precursors with fluorinated propenes under controlled conditions (e.g., using catalysts like cesium fluoride). Critical purity verification techniques include:
- Gas Chromatography (GC) : To assess volatile impurities (e.g., residual monomers or solvents) with a focus on retention time matching and area% quantification (≥97% purity threshold) .
- Mass Spectrometry (MS) : For structural confirmation via fragmentation patterns and molecular ion peaks (e.g., CF3<sup>+</sup> and C3F5<sup>+</sup> ions observed at 15.63 eV and 11.22 eV, respectively) .
- Refractive Index and Density Measurements : Cross-referenced against literature values (e.g., density: 1.505 g/mL at 25°C) .
Q. How is the compound characterized spectroscopically, and what structural insights can be derived?
Methodological Answer:
- <sup>19</sup>F NMR : Reveals fluorine environments; for example, the trifluorovinyloxy group shows distinct chemical shifts between -70 to -120 ppm.
- FT-IR : Confirms C-F stretching vibrations (1000–1300 cm<sup>-1</sup>) and ether linkages (C-O-C, ~1100 cm<sup>-1</sup>).
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of fluorine substituents, critical for understanding steric effects in copolymerization .
Advanced Research Questions
Q. How does the incorporation of this compound into copolymers affect the thermal stability and ion conductivity of perfluorinated membranes for fuel cells?
Methodological Answer:
- Thermal Stability : Copolymers with tetrafluoroethylene exhibit enhanced stability (up to 130°C) due to strong C-F bonds and reduced chain mobility. Thermogravimetric Analysis (TGA) under nitrogen shows decomposition onset >250°C .
- Ion Conductivity : Sulfonyl fluoride derivatives (e.g., PSPVE monomers) improve proton exchange capacity. Electrochemical impedance spectroscopy (EIS) quantifies conductivity (~0.1 S/cm at 80°C) in hydrated membranes .
- Methodological Note : Optimize monomer ratios (e.g., 5–10 mol% ether content) to balance mechanical strength and conductivity.
Q. What environmental persistence mechanisms are associated with fluorinated propene derivatives, and how can degradation pathways be studied?
Methodological Answer:
Q. How can researchers resolve discrepancies in reported reactivity data for fluorinated vinyl ethers during copolymerization?
Methodological Answer:
- Controlled Polymerization Experiments : Use radical initiators (e.g., persulfates) at varying temperatures (40–80°C) to isolate kinetic vs. thermodynamic control.
- Data Reconciliation : Cross-validate reactivity ratios (e.g., Q-e scheme) with <sup>13</sup>C NMR for monomer sequence analysis .
- Case Study : Discrepancies in SSPVE monomer reactivity (r1 = 0.5–0.8) may arise from trace impurities; pre-purify monomers via fractional distillation .
Q. What strategies mitigate side reactions (e.g., branching or crosslinking) during the synthesis of fluorinated polymers?
Methodological Answer:
- Inhibitors : Add 1–2 mol% of hydroquinone to suppress radical recombination.
- Solvent Choice : Use perfluorinated solvents (e.g., perfluorohexane) to minimize chain-transfer reactions.
- Post-Synthesis Analysis :
Data Contradiction Analysis
Q. How should conflicting data on the environmental half-life of fluorinated ethers be addressed?
Methodological Answer:
- Standardized Testing : Adhere to OECD Guidelines 307 (soil degradation) and 309 (water-sediment systems) to ensure comparability.
- Meta-Analysis : Account for variables like pH, temperature, and microbial activity. For example, half-life discrepancies (e.g., 2 vs. 5 years) may reflect differences in soil organic carbon content .
- Advanced Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict persistence based on substituent electronegativity and steric parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
